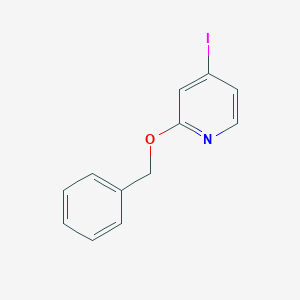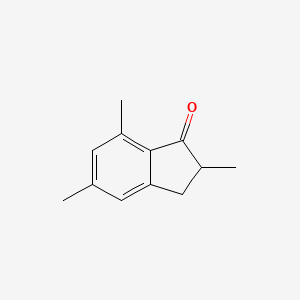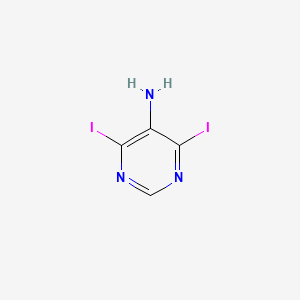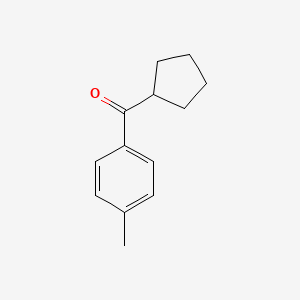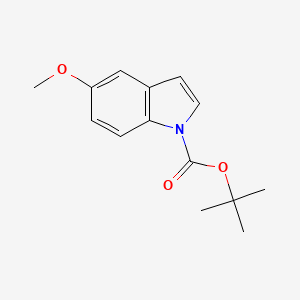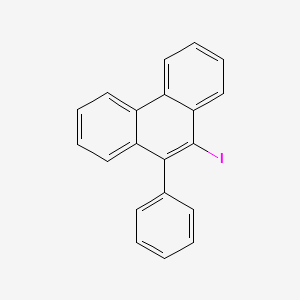
9-Iodo-10-phenylphenanthrene
Übersicht
Beschreibung
9-Iodo-10-phenylphenanthrene is an organic compound with the molecular formula C20H13I It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, where an iodine atom is substituted at the 9th position and a phenyl group at the 10th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-Iodo-10-phenylphenanthrene typically involves the iodination of 10-phenylphenanthrene. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions. For example, a solution of 10-phenylphenanthrene in a solvent like cyclohexane can be treated with iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction mixture is then stirred and heated to facilitate the iodination process .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Types of Reactions:
Substitution Reactions: this compound can undergo various substitution reactions, particularly nucleophilic substitutions, where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include sodium amide, potassium thiolate, or sodium alkoxide. The reactions are usually carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a 9-amino-10-phenylphenanthrene derivative.
Wissenschaftliche Forschungsanwendungen
9-Iodo-10-phenylphenanthrene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex polycyclic aromatic compounds and as a building block in organic synthesis.
Biology and Medicine: The compound’s derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.
Industry: It is used in the development of organic semiconductors and materials for electronic devices due to its unique electronic properties
Wirkmechanismus
The mechanism of action of 9-Iodo-10-phenylphenanthrene largely depends on its application. In organic synthesis, it acts as an intermediate that can undergo various chemical transformations. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, leading to desired biological effects. The exact pathways and molecular targets would vary based on the specific derivative and its intended use .
Vergleich Mit ähnlichen Verbindungen
9-Phenylphenanthrene: Lacks the iodine substitution, making it less reactive in certain substitution reactions.
10-Iodophenanthrene: Similar structure but lacks the phenyl group, affecting its electronic properties and reactivity.
9,10-Diphenylphenanthrene: Contains two phenyl groups, which can influence its steric and electronic characteristics
Uniqueness: 9-Iodo-10-phenylphenanthrene is unique due to the presence of both an iodine atom and a phenyl group, which confer distinct reactivity and electronic properties. This makes it a valuable compound in synthetic chemistry and materials science.
Eigenschaften
IUPAC Name |
9-iodo-10-phenylphenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13I/c21-20-18-13-7-5-11-16(18)15-10-4-6-12-17(15)19(20)14-8-2-1-3-9-14/h1-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLMIWIDZMSLNNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C4=CC=CC=C42)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60472320 | |
| Record name | 9-IODO-10-PHENYLPHENANTHRENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60472320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
312612-61-6 | |
| Record name | 9-IODO-10-PHENYLPHENANTHRENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60472320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


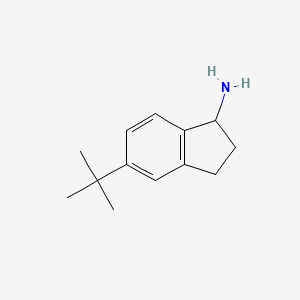
![5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol](/img/structure/B1589452.png)
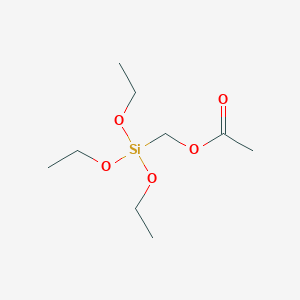
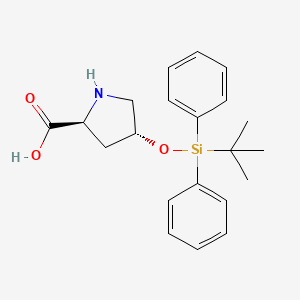
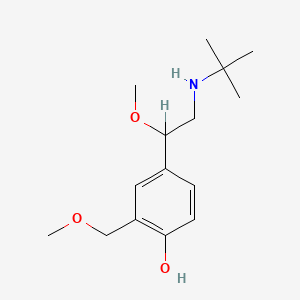
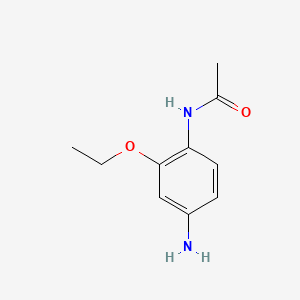
![6H-thieno[2,3-b]pyrrole-5-carboxylic acid](/img/structure/B1589459.png)
![6-Chlorothieno[2,3-b]pyridine](/img/structure/B1589462.png)
